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S-2-N-Cbz-Propane-1,2-diamine

hydrochloride

Cat. No.: B592081 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral diamines are privileged ligands in asymmetric catalysis, capable of inducing

high stereoselectivity in a vast array of chemical transformations. The protection of the

diamine's nitrogen atoms is a critical strategy for tuning the steric and electronic properties of

the resulting metal complex catalyst. The benzyloxycarbonyl (Cbz) group is a widely used

protecting group in organic synthesis, valued for its stability under various conditions and its

facile removal by catalytic hydrogenolysis. When applied to chiral diamines, the Cbz group

provides a robust and electronically distinct alternative to commonly used sulfonyl protecting

groups (e.g., tosyl).

Metal complexes derived from Cbz-protected chiral diamines, particularly with ruthenium, have

emerged as powerful catalysts for asymmetric reduction reactions, most notably the

asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. These catalysts

generate chiral alcohols and amines, which are crucial building blocks in the pharmaceutical

and fine chemical industries, with high enantioselectivity. This document provides detailed

protocols for the synthesis of a Cbz-protected chiral diamine ligand, its complexation with a

ruthenium precursor, and its application in the asymmetric transfer hydrogenation of ketones.
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Section 1: Synthesis of Cbz-Protected Chiral
Diamine Ligand
Application Note:
The first step in generating the catalyst is the synthesis of the chiral ligand. This protocol details

the mono-N-protection of (1S,2S)-1,2-diphenylethane-1,2-diamine ((S,S)-DPEN) using benzyl

chloroformate (Cbz-Cl). The Schotten-Baumann conditions, employing a biphasic system with

a mild inorganic base, are effective for achieving clean mono-acylation. Precise control over

stoichiometry is key to minimizing the formation of the di-protected byproduct.

Protocol 1: Synthesis of N-((1S,2S)-2-amino-1,2-
diphenylethyl)benzyl carbamate ((S,S)-Cbz-DPEN)
Materials:

(1S,2S)-1,2-Diphenylethane-1,2-diamine ((S,S)-DPEN)

Benzyl chloroformate (Cbz-Cl)

Sodium bicarbonate (NaHCO₃)

Tetrahydrofuran (THF)

Deionized Water

Ethyl acetate (EtOAc)

Brine (saturated aq. NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of (1S,2S)-1,2-diphenylethane-1,2-diamine (1.0 eq) in a 2:1 mixture of THF and

water, add sodium bicarbonate (2.0 eq).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the vigorously stirred mixture to 0 °C in an ice bath.

Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 30 minutes, ensuring the

temperature remains below 5 °C.

Allow the reaction mixture to warm to room temperature and stir for 20 hours.[1]

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine is

consumed.

Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude product.[1]

Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl

acetate gradient) to afford the pure mono-Cbz-protected diamine as a white solid.

Section 2: Synthesis of the Ruthenium Catalyst
Application Note:
The active catalyst is a ruthenium(II) complex where the Cbz-protected diamine acts as a

bidentate ligand. The synthesis involves the reaction of the ligand with the dimeric ruthenium

precursor, [RuCl₂(p-cymene)]₂. This reaction proceeds via cleavage of the chloride bridges of

the precursor to form the monomeric, chiral catalyst. The resulting complex is typically an air-

stable, colored solid that can be easily isolated. This method is analogous to the well-

established synthesis of Noyori-type catalysts.[2]

Protocol 2: Synthesis of [RuCl(p-cymene)((S,S)-Cbz-
DPEN)]
Materials:
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N-((1S,2S)-2-amino-1,2-diphenylethyl)benzyl carbamate ((S,S)-Cbz-DPEN)

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

Anhydrous dichloromethane (DCM)

Anhydrous diethyl ether or hexane

Triethylamine (TEA)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the

[RuCl₂(p-cymene)]₂ dimer (1.0 eq) and (S,S)-Cbz-DPEN (2.1 eq) in anhydrous

dichloromethane.

Add triethylamine (2.2 eq) to the suspension.

Stir the resulting mixture at room temperature for 2-4 hours. The reaction mixture should

become a clear, deeply colored (typically orange or red) solution.

Monitor the reaction by TLC.

Once the reaction is complete, remove the solvent under reduced pressure.

Wash the resulting solid with anhydrous diethyl ether or hexane to remove excess ligand and

triethylammonium hydrochloride.

Filter the solid and dry under vacuum to yield the catalyst [RuCl(p-cymene)((S,S)-Cbz-

DPEN)].

Section 3: Application in Asymmetric Transfer
Hydrogenation (ATH)
Application Note:
The synthesized [RuCl(p-cymene)((S,S)-Cbz-DPEN)] complex is a highly effective pre-catalyst

for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.
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The reaction typically uses a hydrogen donor such as a mixture of formic acid and triethylamine

(HCOOH/TEA) or isopropanol. The HCOOH/TEA system is often preferred for its high

efficiency and mild conditions.[2][3] The catalyst demonstrates high activity and

enantioselectivity across a range of aromatic ketone substrates.

Protocol 3: General Procedure for ATH of Acetophenone
Materials:

[RuCl(p-cymene)((S,S)-Cbz-DPEN)] catalyst

Acetophenone

Formic acid (HCOOH)

Triethylamine (TEA)

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

In a reaction vessel, dissolve the [RuCl(p-cymene)((S,S)-Cbz-DPEN)] catalyst (0.01 eq, 1

mol%).

Add the solvent, followed by acetophenone (1.0 eq).

Add the formic acid/triethylamine mixture (e.g., 1.5-3.0 eq relative to the ketone).

Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the required time

(typically 2-24 hours).

Monitor the conversion of the ketone by GC or TLC.

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the resulting alcohol by column chromatography if necessary.

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Data Presentation: Representative Performance in ATH
of Aromatic Ketones
The following table summarizes typical results for the asymmetric transfer hydrogenation of

various aromatic ketones using a catalyst of the class [RuCl(arene)(N-Protected-DPEN)]. The

data demonstrates the high efficiency and enantioselectivity achievable with these systems.

Entry
Substrate
(Ketone)

Product
(Alcohol)

Time (h) Conv. (%) ee (%)

1
Acetophenon

e

1-

Phenylethano

l

4 >99 98 (R)

2

4'-

Chloroacetop

henone

1-(4-

Chlorophenyl

)ethanol

6 >99 97 (R)

3

4'-

Methoxyacet

ophenone

1-(4-

Methoxyphen

yl)ethanol

5 >99 99 (R)

4

2'-

Acetonaphtho

ne

1-

(Naphthalen-

2-yl)ethanol

12 98 96 (R)

5
Propiopheno

ne

1-

Phenylpropan

-1-ol

8 >99 97 (R)

Reaction Conditions: Substrate (1 mmol), Catalyst (0.5 mol%), HCOOH/TEA (5:2), Acetonitrile

(5 mL), 30 °C. Data is representative for this class of catalysts.
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Caption: General workflow for catalyst synthesis and application.

Catalytic Cycle Overview

Simplified Catalytic Cycle for ATH
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Caption: Simplified mechanism for asymmetric transfer hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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